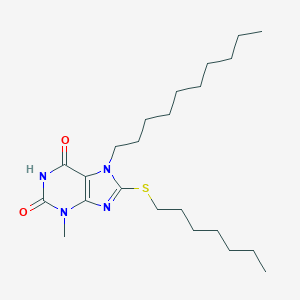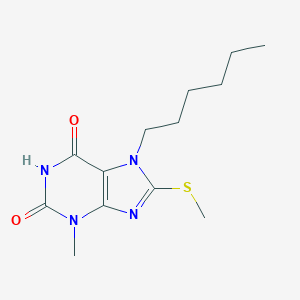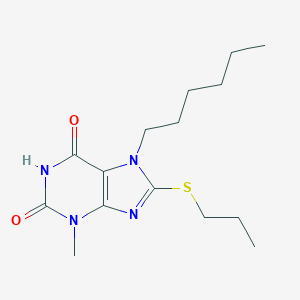![molecular formula C26H30N2O5S B406990 N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B406990.png)
N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide is a complex organic compound characterized by its unique structure and diverse applications
Méthodes De Préparation
The synthesis of N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with sulfonyl chloride to form an intermediate, which is then further reacted with other reagents to produce the final compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Biology: It may be used in biological studies to understand its effects on various biological pathways.
Industry: Used in the production of specialized materials and chemicals
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide stands out due to its unique structural features and diverse applications. Similar compounds include other sulfonyl-containing organic molecules, which may have different functional groups or structural arrangements .
Propriétés
Formule moléculaire |
C26H30N2O5S |
|---|---|
Poids moléculaire |
482.6g/mol |
Nom IUPAC |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C26H30N2O5S/c1-18(2)20-8-10-21(11-9-20)27-26(29)17-28(22-12-6-19(3)7-13-22)34(30,31)23-14-15-24(32-4)25(16-23)33-5/h6-16,18H,17H2,1-5H3,(H,27,29) |
Clé InChI |
VTFGWLLQALJOLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


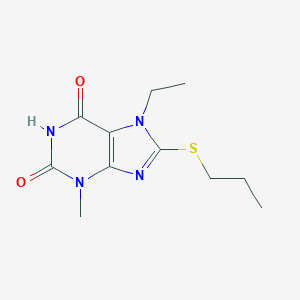
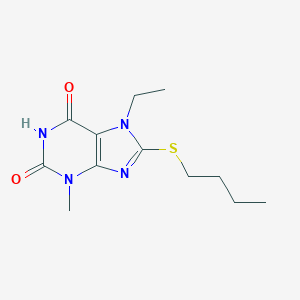
![Decyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406911.png)
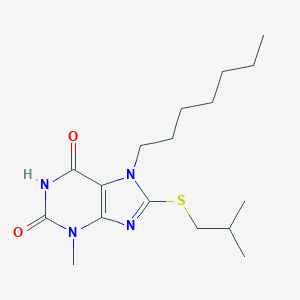
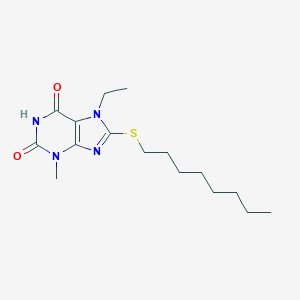
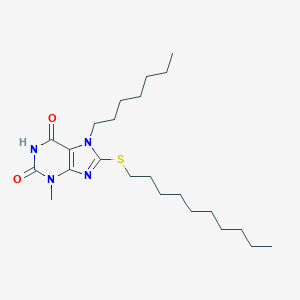

![ethyl 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B406919.png)
![pentyl [(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B406920.png)
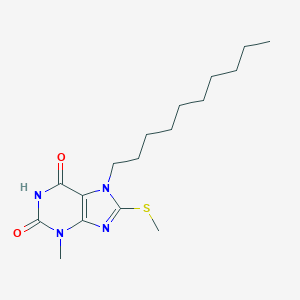
![7-heptyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406923.png)
